molecular formula C7H5Cl2FO3S B2827619 4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride CAS No. 942199-58-8

4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride

Cat. No.: B2827619
CAS No.: 942199-58-8
M. Wt: 259.07
InChI Key: LJJKNXDUARKHSK-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H6ClFO3S It is a sulfonyl chloride derivative, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 4-chloro-2-fluoro-5-methoxybenzene. One common method is the reaction of the corresponding benzene derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent decomposition of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, it can be used as a reagent in such processes.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a sulfonylating agent.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.

    Catalysts: Palladium catalysts are often used in coupling reactions involving this compound.

    Solvents: Dichloromethane, chloroform, and toluene are commonly used solvents.

Major Products Formed

The major products formed from reactions involving this compound include sulfonamides, sulfonates, and various coupled products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.

    Biology: The compound can be used to modify biological molecules, aiding in the study of enzyme mechanisms and protein functions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows it to form strong covalent bonds with various nucleophilic species, leading to the formation of sulfonamide and sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-fluorobenzenesulfonyl chloride
  • 4-Fluoro-2-methylbenzenesulfonyl chloride
  • 2-Fluoro-5-methylbenzenesulfonyl chloride

Uniqueness

4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride is unique due to the presence of both chloro and fluoro substituents, which enhance its reactivity and selectivity in chemical reactions. The methoxy group further modifies its electronic properties, making it a versatile reagent in organic synthesis.

This compound’s unique combination of substituents allows it to participate in a wide range of chemical reactions, making it valuable in various fields of research and industry.

Properties

IUPAC Name

4-chloro-2-fluoro-5-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO3S/c1-13-6-3-7(14(9,11)12)5(10)2-4(6)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJKNXDUARKHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The titled compound was prepared analogously to 4-cyano-3-ethoxy-benzenesulfonyl chloride (Intermediate 127c) by replacing 2-ethoxy-4-nitro-benzonitrile with 1-chloro-5-fluoro-2-methoxy-4-nitro-benzene.
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